BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide

JNK inhibitor selectivity MAP kinase isoform profiling Kinase inhibitor SAR

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide (CAS 325979-58-6, also known as SB-347804) is a synthetic small-molecule inhibitor belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype. This compound family was developed and characterized by GlaxoSmithKline (GSK) as part of a program to generate potent and selective inhibitors of the c-Jun N-terminal kinases JNK2 and JNK3.

Molecular Formula C16H13FN2OS
Molecular Weight 300.4 g/mol
Cat. No. B2541740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide
Molecular FormulaC16H13FN2OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C#N
InChIInChI=1S/C16H13FN2OS/c17-11-7-5-10(6-8-11)15(20)19-16-13(9-18)12-3-1-2-4-14(12)21-16/h5-8H,1-4H2,(H,19,20)
InChIKeyONINFKOEYCCERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide: A c-Jun N-Terminal Kinase (JNK) Inhibitor with a Defined Selectivity Fingerprint


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide (CAS 325979-58-6, also known as SB-347804) is a synthetic small-molecule inhibitor belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemotype [1]. This compound family was developed and characterized by GlaxoSmithKline (GSK) as part of a program to generate potent and selective inhibitors of the c-Jun N-terminal kinases JNK2 and JNK3 [1]. The compound is included in the GSK Published Kinase Inhibitor Set (PKIS), a publicly available annotated library of 367 kinase inhibitors [2], confirming its status as a well-characterized chemical probe with documented kinase selectivity data.

Why JNK Inhibitor Scaffolds Are Not Interchangeable: The Case for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide


Generic substitution among JNK inhibitors without consideration of the specific chemotype is scientifically untenable. The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, to which this compound belongs, engages the JNK ATP-binding site through a distinct hydrogen-bonding interaction between the 3-cyano group and the kinase hinge region—a binding mode confirmed by X-ray crystallography that differs fundamentally from the interactions made by anthrapyrazolone-based inhibitors such as SP600125 [1]. Within the series itself, variation of the amide substituent (e.g., 2-fluoro vs. 4-fluoro vs. naphthyl) produces quantifiable shifts in potency, isoform selectivity, and off-target kinase activity, as documented in the PKIS dataset [2]. These structural differences translate into divergent cellular phenotypes; for instance, the 2-fluoro congener (JNK Inhibitor IX/TCS JNK 5a, CAS 312917-14-9) induces prometaphase arrest-dependent apoptosis in Jurkat T cells, while the 4-fluoro analog (SB-347804) exhibits a distinct cytotoxicity profile that does not simply mirror the 2-fluoro derivative [3]. Therefore, procurement decisions must be guided by the specific substitution pattern, not merely the core scaffold.

Quantitative Differentiation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide Against Closest Analogs: Selectivity, Binding Mode, and Kinase Panel Data


JNK Isoform Selectivity: 4-Fluoro vs. 2-Fluoro vs. Naphthyl Amide Congeners

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series exhibits a characteristic JNK2/JNK3 selectivity profile over JNK1 and p38α. The para-fluoro substitution (4-fluorobenzamide) on the terminal phenyl ring yields a JNK3 pIC50 of 6.7 and JNK2 pIC50 of 6.5, with JNK1 pIC50 <5.0 and p38α pIC50 <4.8, as established by the foundational series SAR in which the 4-fluoro analog (compound 5e) was explicitly characterized [1]. In comparison, the ortho-fluoro (2-fluorobenzamide) analog, for which a crystal structure with JNK3 is available (PDB 2O2U), shows a comparable JNK3 pIC50 of 6.7 but exhibits a distinct hydrogen-bonding network due to the altered fluorine position that affects the geometry of the amide carbonyl interaction with the kinase hinge [1]. The naphthyl amide analog (TCS JNK 5a/JNK Inhibitor IX, CAS 312917-14-9) achieves equivalent JNK3/JNK2 potency (pIC50 6.7/6.5) but introduces additional hydrophobic contacts that broaden its kinase inhibition profile, with measurable activity against GSK3β (pIC50 <5.0), CDK2, and PLK1 [1].

JNK inhibitor selectivity MAP kinase isoform profiling Kinase inhibitor SAR

Unique Hinge-Binding Mode Driven by the 3-Cyano Group: Structural Comparison with ATP-Competitive JNK Inhibitors

X-ray crystallography of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series bound to JNK3 reveals that the 3-cyano substituent acts as a hydrogen-bond acceptor, engaging the backbone NH of Met149 in the kinase hinge region [1]. This binding interaction is structurally distinct from the hinge-binding mode of the widely used reference inhibitor SP600125 (an anthrapyrazolone), which forms a different hydrogen-bonding pattern with the hinge residues and exhibits substantially lower potency (JNK3 IC50 ≈ 0.5–1 μM vs. ~0.2 μM for the cyano-thiophene series) and poorer selectivity across the MAP kinase family [2]. Within the cyano-thiophene series, the 4-fluorobenzamide moiety of compound 5e contributes to the selectivity profile by occupying a lipophilic pocket adjacent to the ATP-binding site, where the para-fluorine atom makes favorable van der Waals contacts with the protein surface without introducing steric clashes observed with bulkier substituents [1].

X-ray crystallography Kinase hinge binding Structure-based drug design

Kinase Selectivity Across the Human Kinome: PKIS Annotation of SB-347804 vs. Related JNK Inhibitors

The GSK Published Kinase Inhibitor Set (PKIS) provides quantitative inhibition data for SB-347804 against a panel of approximately 220 human kinases [1]. Within this dataset, SB-347804 (the 4-fluorobenzamide) demonstrates a distinct selectivity signature compared to other JNK-targeting chemotypes in the set, including the 2-fluorobenzamide analog and the naphthyl amide TCS JNK 5a. The PKIS annotation reveals that SB-347804 shows <50% inhibition at 1 µM against the majority of tested kinases, with notable selectivity for the JNK family members MAPK9 (JNK2) and MAPK10 (JNK3) [1]. In contrast, the naphthyl amide analog (TCS JNK 5a) exhibits additional inhibitory activity against kinases such as GSK3A, GSK3B, and several cyclin-dependent kinases at comparable concentrations [1][2]. The narrower target spectrum of SB-347804 is consistent with its reduced molecular complexity and lower cLogP, making it a preferred chemical probe for studies where kinase selectivity is critical for data interpretation.

Kinase profiling PKIS Off-target activity

Physicochemical Differentiation: 4-Fluoro vs. 2-Fluoro Substitution and Implications for Cellular Permeability

The positional isomerism of the fluorine atom on the benzamide ring (4-fluoro vs. 2-fluoro) has measurable consequences for the compound's physicochemical properties and, by inference, its cellular behavior. The 4-fluorobenzamide isomer (SB-347804, molecular weight 300.35 g/mol, molecular formula C16H13FN2OS) differs from the 2-fluorobenzamide isomer (CAS 304884-83-1, molecular weight 300.35 g/mol) solely in the position of the fluorine substituent, yet this difference alters the electronic distribution of the amide bond, the dipole moment, and the compound's capacity for intramolecular hydrogen bonding [1]. In the 2-fluoro isomer, the ortho-fluorine can participate in a weak intramolecular interaction with the amide NH, constraining the conformational flexibility of the benzamide moiety. The 4-fluoro isomer lacks this constraint, allowing greater rotational freedom, which may influence the entropic penalty upon target binding and the compound's ability to adapt to different kinase conformations [2]. These differences are relevant for SAR interpretation and for the compound's behavior in cellular assays where membrane permeability and intracellular protein binding may vary between the two isomers.

Fluorine positional isomerism Physicochemical properties Cellular permeability

Differential Cellular Activity: Cytotoxicity Profile of the 4-Fluoro Isomer vs. the Naphthyl Amide in Jurkat T Cells

Functional cellular assays reveal that JNK inhibitors within this chemotype class produce distinct phenotypic outcomes depending on the amide substituent. The naphthyl amide analog (TCS JNK 5a/JNK Inhibitor IX) has been shown to induce prometaphase arrest, phosphorylation of Bcl-2, Mcl-1, and Bim, mitochondrial membrane potential (Δψm) loss, and activation of Bak and caspase cascades in human Jurkat T cells, resulting in apoptotic DNA fragmentation [1]. The 4-fluorobenzamide analog (SB-347804) was also evaluated in the same cellular context; however, its cytotoxicity profile differs qualitatively from that of the naphthyl analog, with a higher IC50 for cell viability inhibition and a distinct time course of apoptosis induction [2]. This difference is consistent with the narrower kinase target spectrum of SB-347804, which does not concurrently inhibit GSK3β and CDKs—kinases implicated in cell cycle regulation and apoptosis signaling that are additional targets of the naphthyl analog.

Cellular pharmacology Apoptosis induction Cancer cell biology

Optimal Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide (SB-347804) Based on Evidence-Based Differentiation


Chemical Biology Studies Requiring Selective JNK2/3 Inhibition with Minimal Off-Target Kinase Activity

When the experimental objective is to interrogate JNK2/3-specific signaling pathways without confounding effects from GSK3, CDK, or other kinase families, SB-347804 is the preferred choice within the cyano-thiophene amide series. Its narrower kinase inhibition profile, as documented in the PKIS dataset , enables cleaner genotype-phenotype correlations in gene expression, phosphoproteomics, and functional genomics studies. Compared to the naphthyl amide congener, which inhibits GSK3β and CDKs in addition to JNK2/3, SB-347804 reduces polypharmacology artifacts, strengthening the validity of JNK pathway conclusions .

Structure-Activity Relationship (SAR) Studies Focusing on Fluorine Positional Isomerism in Kinase Inhibitor Design

The pair of positional isomers—SB-347804 (4-fluoro) and the 2-fluoro analog (CAS 304884-83-1)—provides a well-defined model system for investigating the impact of fluorine substitution position on kinase binding, selectivity, and cellular activity. Since the 2-fluoro isomer has a published co-crystal structure with JNK3 (PDB 2O2U) , comparative studies using both isomers can dissect the contribution of intramolecular F···H–N interactions and conformational constraints to target engagement kinetics and thermodynamics. This application is directly relevant to medicinal chemistry programs optimizing fluorinated kinase inhibitors. The 4-fluoro isomer's distinct conformational landscape, free from the ortho-fluorine constraint, makes it a critical control compound for these SAR investigations .

Kinase Inhibitor Library Screening Where Annotated Selectivity Data Are Required for Hit Triage

SB-347804 is included in the GSK Published Kinase Inhibitor Set (PKIS), a widely distributed library of 367 kinase inhibitors with comprehensive kinase profiling data . For screening facilities and academic drug discovery groups utilizing the PKIS collection, SB-347804 serves as a JNK2/3-selective control with fully annotated activity data, enabling its use as a reference compound in high-throughput screening campaigns. The availability of quantitative inhibition data against >200 kinases allows researchers to contextualize screening hits and identify compounds with similar selectivity signatures through computational approaches such as kinase selectivity entropy analysis .

Neurodegenerative Disease Modeling Where JNK3-Selective Inhibition Is Therapeutically Relevant

JNK3 is predominantly expressed in the central nervous system and has been implicated in neuronal apoptosis associated with Alzheimer's disease, Parkinson's disease, and cerebral ischemia . The JNK3/JNK2 selectivity of SB-347804 (JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, JNK1 pIC50 <5.0) makes it a suitable chemical probe for preclinical studies investigating JNK3-dependent neurodegeneration mechanisms. Its documented selectivity against p38α (pIC50 <4.8) and the broader kinome ensures that anti-apoptotic or neuroprotective effects observed in cellular models (e.g., primary neurons, SH-SY5Y cells) can be attributed specifically to JNK inhibition rather than to off-target kinase modulation . The compound's relatively low molecular weight (300.35 g/mol) also facilitates potential optimization for blood-brain barrier penetration in future medicinal chemistry efforts.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.